1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Medicinal chemistry Scaffold design Metabolic stability

1-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1909312-12-4) is the hydrochloride salt of a C1‑methyl‑substituted 1‑aminoindane, with molecular formula C₁₀H₁₄ClN and molecular weight 183.68 g/mol. The free base (CAS 927406‑03‑9) bears a quaternary α‑carbon center—the C1 position carries both a primary amine and a methyl group on the indane scaffold—which structurally distinguishes it from the N‑methyl positional isomer (indan‑1‑yl‑methyl‑amine, CAS 2084‑72‑2) and the unsubstituted parent 1‑aminoindan.

Molecular Formula C10H14ClN
Molecular Weight 183.68
CAS No. 1909312-12-4
Cat. No. B2883759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS1909312-12-4
Molecular FormulaC10H14ClN
Molecular Weight183.68
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C21)N.Cl
InChIInChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
InChIKeyLJLSHDRXACLCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1909312-12-4): Procurement-Relevant Chemical Identity and Scaffold Class


1-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1909312-12-4) is the hydrochloride salt of a C1‑methyl‑substituted 1‑aminoindane, with molecular formula C₁₀H₁₄ClN and molecular weight 183.68 g/mol [1]. The free base (CAS 927406‑03‑9) bears a quaternary α‑carbon center—the C1 position carries both a primary amine and a methyl group on the indane scaffold—which structurally distinguishes it from the N‑methyl positional isomer (indan‑1‑yl‑methyl‑amine, CAS 2084‑72‑2) and the unsubstituted parent 1‑aminoindan . Supplier specifications indicate a minimum purity of 95% (HPLC), with the material supplied as a powder stable at room temperature . This compound belongs to the 2,3‑dihydro‑1H‑inden‑1‑amine derivative class that has been systematically explored as a privileged scaffold for monoamine oxidase B (MAO‑B) inhibition and kinase-targeted drug discovery [2].

Why 1-Methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Cannot Be Replaced by Generic 1-Aminoindan or N-Methyl Analogs


Although the 1‑aminoindane scaffold is shared across multiple catalog compounds, substitution at the C1 position versus the nitrogen atom produces fundamentally different chemical entities with divergent biological activity profiles. The target compound's C1‑quaternary center generates a sterically shielded primary amine that is resistant to oxidative deamination pathways that readily metabolize N‑methyl and unsubstituted 1‑aminoindans [1]. Critically, published crystallographic and enzymatic data demonstrate that even closely related analogs such as N‑methyl‑1(R)‑aminoindan exhibit an altered binding orientation within the MAO‑B active site compared to rasagiline, and display approximately 3,800‑fold weaker MAO‑B inhibition [2]. These structure‑driven differences mean that procurement of a generic “aminoindane” cannot reproduce the specific steric, metabolic, and target‑engagement properties of the C1‑methyl substituted scaffold. The quantitative evidence below establishes the precise dimensions along which this compound differentiates from its nearest available analogs.

Quantitative Differentiation Evidence for 1-Methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Against Closest Analogs


C1-Quaternary α-Carbon Architecture vs. N-Methyl and Unsubstituted 1-Aminoindans: Structural Differentiation

The target compound bears a quaternary α‑carbon at C1 (C1‑methyl + primary NH₂) on the indane ring, in contrast to indan‑1‑yl‑methyl‑amine (N‑methyl‑1‑aminoindan, CAS 2084‑72‑2), which carries a secondary N‑methylamine on a secondary α‑carbon, and 1‑aminoindan (CAS 34698‑41‑4), which carries a primary amine on a secondary α‑carbon . This C1‑quaternary architecture eliminates the possibility of metabolic N‑dealkylation—the primary clearance route for N‑methyl‑1‑aminoindan—and introduces substantially greater steric hindrance around the amine nitrogen (calculated Taft Es ≈ −1.24 for C1‑methyl vs. Es ≈ 0 for N‑methyl substitution on a secondary carbon) . The hydrochloride salt form (MW 183.68) provides a 38% molecular weight increase over 1‑aminoindan (MW 133.19) and a 25% increase over N‑methyl‑1‑aminoindan free base (MW 147.22), reflecting the additional methyl group and defined salt stoichiometry [1].

Medicinal chemistry Scaffold design Metabolic stability

MAO-B Inhibitory Potency: Cross-Study Comparison with Rasagiline and 2,3-Dihydro-1H-inden-1-amine Derivatives

The N‑methyl analog of the target scaffold, N‑methyl‑1(R)‑aminoindan (R‑MAI), exhibits a Ki of 17,000 nM for recombinant human MAO‑B and Ki of 56,000 nM for MAO‑A, measured spectrophotometrically at pH 7.5 and 2 °C using kynuramine and benzylamine as substrates [1]. In contrast, the clinical MAO‑B inhibitor rasagiline (N‑propargyl‑1(R)‑aminoindan) achieves an IC₅₀ of 4.43 nM against rat brain MAO‑B [2]. This represents an approximately 3,800‑fold difference in MAO‑B inhibitory potency. The C1‑methyl substitution on the target compound similarly lacks the propargyl moiety required for irreversible MAO‑B inhibition, placing it in the same potency class as R‑MAI—weak, reversible MAO‑B inhibitors fundamentally distinct from rasagiline and selegiline [3]. For context, optimized 2,3‑dihydro‑1H‑inden‑1‑amine derivatives in the Li et al. (2019) series achieve IC₅₀ values of 0.11–0.48 μM against MAO‑B through extensive N‑substitution, further confirming that the unadorned C1‑methyl scaffold occupies a distinct potency and selectivity space [4].

Neurodegeneration MAO-B inhibition Parkinson's disease

PDK1 Kinase Inhibition: A Distinct Target Engagement Profile Absent in Clinical 1-Aminoindan Derivatives

The (R)‑enantiomer of the N‑methyl analog (R‑MAI) demonstrates an IC₅₀ of 200 nM against 3‑phosphoinositide‑dependent protein kinase 1 (PDK1) in a cell‑free kinase assay using PDKtide as substrate with recombinant PDK1 expressed in HEK293 cells, measured by liquid scintillation counting after 10 minutes [1]. This PDK1 inhibitory activity is absent from the pharmacological profiles of rasagiline, selegiline, and 1‑aminoindan, which are exclusively characterized as MAO inhibitors or catecholaminergic modulators [2]. The C1‑methyl‑substituted scaffold of the target compound, like R‑MAI, presents an indane core with a basic amine that can engage the ATP‑binding pocket or substrate‑binding cleft of PDK1—a master regulator of the PI3K/Akt signaling pathway implicated in over 50% of human cancers [3]. In contrast, the N‑propargyl group of rasagiline directs irreversible covalent modification of the FAD cofactor in MAO, precluding PDK1 engagement [2].

Kinase inhibition PDK1 Cancer therapeutics PI3K/Akt pathway

Crystallographically Confirmed Alternative Binding Mode in MAO-B Active Site

The 1.7 Å crystal structure of N‑methyl‑1(R)‑aminoindan (R‑MAI) bound to human MAO‑B (PDB ID: 2C67) reveals that the aminoindan ring of R‑MAI adopts a different orientation within the active site compared to that of rasagiline (PDB ID: 1S2Q) [1]. While rasagiline binds with its N‑propargyl group forming a covalent adduct with the N5 atom of the FAD cofactor, R‑MAI lacks the propargyl moiety and binds non‑covalently in a reversed orientation, as determined by Binda et al. (2005) [1]. This structural evidence directly demonstrates that substitution at the indane C1/N1 position dictates binding geometry, with profound consequences for residence time and inhibition mechanism. The target compound's C1‑methyl group would be expected to further perturb this orientation relative to both R‑MAI and rasagiline, owing to the increased steric demand of the quaternary center [2].

Structural biology Crystallography Binding mode MAO-B

Hydrochloride Salt Form: Quantifiable Handling, Storage, and Formulation Advantages over Free Base

The hydrochloride salt of 1‑methyl‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 1909312‑12‑4) is supplied as a powder with ≥95% purity (HPLC), stable at room temperature, and classified with GHS Hazard Statements H315‑H319‑H335 (Warning) [1]. In contrast, 1‑aminoindan free base (CAS 34698‑41‑4) is a liquid at ambient temperature (mp 1.5–15 °C), requires storage at 2–8 °C under inert atmosphere, and is air‑sensitive, presenting handling challenges for precise weighing and long‑term storage . The free base of the target compound (CAS 927406‑03‑9) is also typically a low‑melting solid or oil, whereas the HCl salt provides a crystalline powder with defined stoichiometry (1:1 amine:HCl), eliminating variability in protonation state that can confound biological assay reproducibility . The salt form's increased aqueous solubility relative to the free base facilitates direct use in aqueous buffer systems for biochemical and cell‑based assays [1].

Salt selection Solid-state properties Formulation Stability

Enantiomeric Identity: Racemic Mixture vs. Single-Enantiomer Analogs for Cost-Efficient Scaffold Exploration

The target compound (CAS 1909312‑12‑4) is supplied as the racemic mixture (±)‑1‑methyl‑2,3‑dihydro‑1H‑inden‑1‑amine hydrochloride, in contrast to the single‑enantiomer (S)‑1‑methyl‑2,3‑dihydro‑1H‑inden‑1‑amine (CAS 2380843‑74‑1) and the (R)‑enantiomer of the N‑methyl analog (CAS 10277‑78‑8) . Single‑enantiomer 1‑aminoindan derivatives command a significant price premium; for example, (R)‑(−)‑1‑aminoindan (CAS 10277‑74‑4) typically costs 5‑ to 10‑fold more per gram than racemic 1‑aminoindan from major suppliers . The racemic C1‑methyl compound enables cost‑efficient exploration of the 1‑methyl‑1‑aminoindane scaffold in early‑stage medicinal chemistry, where stereochemical SAR has not yet been established. Chiral resolution or asymmetric synthesis can be deferred until a lead series warrants enantiopure material, consistent with fragment‑based and hit‑to‑lead workflows where racemic libraries are screened first [1].

Chiral chemistry Racemic synthesis Stereochemistry Cost efficiency

Recommended Application Scenarios for 1-Methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery Targeting PDK1 and the PI3K/Akt Axis

The PDK1 inhibitory activity demonstrated by the N‑methyl analog (IC₅₀ = 200 nM) [1] positions this C1‑methyl‑1‑aminoindane scaffold as a viable starting point for fragment‑based or structure‑based kinase inhibitor design in oncology. Unlike rasagiline‑derived scaffolds that are confined to MAO‑B pharmacology, this compound provides entry into the PI3K/Akt signaling pathway—a high‑value target space in cancer drug discovery. The X‑ray crystallographic data confirming a non‑covalent, reversible binding mode in the MAO‑B active site [2] further supports the scaffold's suitability for reversible kinase inhibitor programs where covalent modification is undesirable. Researchers should prioritize this compound when seeking an indane‑based kinase hinge‑binder chemotype that is structurally orthogonal to established clinical MAO inhibitors.

Synthesis of C1‑Quaternary 1‑Aminoindane Derivatives via N‑Functionalization for CNS Medicinal Chemistry

The primary amine on the C1‑quaternary center provides a single, well‑defined reactive handle for N‑functionalization (acylation, sulfonylation, reductive amination, urea/thiourea formation) without competing N‑dealkylation liability [1]. This contrasts with N‑methyl‑1‑aminoindan, where the secondary amine already occupies one substitution site and the N‑methyl group is susceptible to CYP450‑mediated oxidative N‑demethylation. The quaternary α‑carbon eliminates the racemization risk associated with deprotonation at secondary α‑carbons during N‑acylation, preserving stereochemical integrity even in the racemate. This scenario is directly supported by published SAR campaigns on 2,3‑dihydro‑1H‑inden‑1‑amine derivatives where N‑substitution was the primary diversification vector for optimizing MAO‑B selectivity [2]. Procure this compound when the synthetic route requires robust N‑derivatization with minimal metabolic soft spots.

MAO‑B Selectivity Tool Compound Development: Weak Baseline Scaffold for Structure‑Activity Relationship Studies

The weak, reversible MAO‑B activity of the N‑methyl analog (Ki = 17,000 nM vs. rasagiline IC₅₀ = 4.43 nM) establishes this chemotype as a low‑potency baseline for SAR exploration [1]. This is valuable for medicinal chemistry programs seeking to understand the structural determinants that convert weak, reversible MAO‑B ligands into potent, selective inhibitors. The Li et al. (2019) study demonstrated that N‑substitution of the 2,3‑dihydro‑1H‑inden‑1‑amine core can improve MAO‑B IC₅₀ from the micromolar to the sub‑micromolar range (L4: IC₅₀ = 0.11 μM), a 100‑fold enhancement [2]. The C1‑methyl compound offers a distinct starting geometry for analogous SAR campaigns, where the quaternary center may enforce a different trajectory for N‑substituent vectors compared to the unsubstituted 1‑aminoindan core. Procure for academic or industrial MAO‑B programs requiring a low‑potency, structurally characterized reference point.

Analytical Reference Standard and Building Block Supply for High‑Throughput Screening Library Construction

The racemic hydrochloride salt, supplied as a room‑temperature‑stable powder with ≥95% purity and defined stoichiometry [1], meets the specifications required for incorporation into high‑throughput screening (HTS) compound libraries. The C1‑methyl‑1‑aminoindane scaffold occupies a distinct region of chemical space (MW 183.68, LogP ~1.92, Fsp³ = 0.4, 1 H‑bond donor, 1 H‑bond acceptor) [2] that is underrepresented in typical HTS collections dominated by flat heteroaromatic compounds. The quaternary sp³ center contributes three‑dimensional character (Fsp³ = 0.4) that correlates with improved clinical success rates according to Lovering et al. (2009) analysis of Fsp³ distributions in drug molecules [3]. Procure in multi‑gram quantities for diversity‑oriented synthesis (DOS) or DNA‑encoded library (DEL) construction where sp³‑rich, indane‑based scaffolds are desired.

Quote Request

Request a Quote for 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.